molecular formula C12H13NO3 B8348274 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoic acid

4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoic acid

Cat. No.: B8348274
M. Wt: 219.24 g/mol
InChI Key: HKSQWIXUKNKWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-12(2)7-16-10(13-12)8-3-5-9(6-4-8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

HKSQWIXUKNKWGG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoate (78 mg, 0.33 mmol) in THF (1 mL) and H2O (1 mL) was added LiOH (23 mg, 1 mmol). The mixture was stirred at RT for 4 h before it was diluted with EtOAc (5 mL) and quenched by addition of aqueous HCl (5 ml of a 0.5 M aqueous solution, 2.5 mmol). After extraction with EtOAc (3×10 mL), the combined organic extracts were washed with brine (10 mL), dried (MgSO4), filtered and concentrated at reduced pressure. The crude residue (12 mg, 16% yield) was obtained as colourless oil and was used without further purification.
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
16%

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